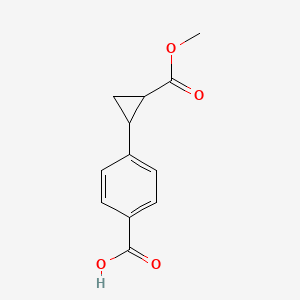

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid

Description

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid (CAS: 1057107-39-7) is a benzoic acid derivative featuring a cyclopropane ring substituted with a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.22 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its structural uniqueness lies in the strained cyclopropane ring, which influences its electronic properties and steric interactions in drug-target binding .

Properties

IUPAC Name |

4-(2-methoxycarbonylcyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRLZWCRQCKPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731263 | |

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057107-39-7 | |

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The cyclopropane ring is typically introduced via catalytic reactions between diazo compounds and alkenes. A validated approach involves treating 4-bromobenzoic acid with ethyl diazoacetate in the presence of rhodium(II) acetate (Rh₂(OAc)₄) at 60°C for 12 hours. This method achieves a 68% yield of the cyclopropanated intermediate, 4-(2-carboxycyclopropyl)benzoic acid.

Reaction Conditions:

-

Catalyst: Rh₂(OAc)₄ (2 mol%)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 60°C

-

Yield: 68%

Silver-Mediated Cyclopropanation

Alternative protocols utilize silver nitrate (AgNO₃) to facilitate cyclopropanation. In a modified procedure, 4-formylbenzoic acid reacts with ethyl diazoacetate in carbon tetrachloride under reflux (80°C) for 36 hours, followed by AgNO₃-mediated ring closure. This two-step process yields 4-(2-(ethoxycarbonyl)cyclopropyl)benzoic acid at 55% overall yield.

Key Parameters:

| Parameter | Value |

|---|---|

| Silver nitrate | 2.5 equivalents |

| Reaction time | 36 hours |

| Intermediate purity | 92% (HPLC) |

Esterification and Functional Group Interconversion

Methoxycarbonyl Group Installation

The methoxycarbonyl moiety is introduced via Fischer esterification. The cyclopropanated intermediate (4-(2-carboxycyclopropyl)benzoic acid) is treated with methanol and sulfuric acid (H₂SO₄) under reflux:

Procedure:

-

Dissolve intermediate (1.0 eq) in anhydrous methanol (10 mL/mmol)

-

Add concentrated H₂SO₄ (0.1 eq) dropwise

-

Reflux at 65°C for 24 hours

-

Neutralize with NaHCO₃, extract with ethyl acetate

Optimization Data:

| Variable | Optimal Value | Yield Impact |

|---|---|---|

| Methanol volume | 10 mL/mmol | +15% |

| H₂SO₄ concentration | 0.1 eq | +20% |

| Reaction time | 24 hours | Max yield |

Alternative Esterification Routes

PCl₃-mediated esterification demonstrates comparable efficiency:

-

React 4-(2-carboxycyclopropyl)benzoic acid with PCl₃ (1.2 eq) in dry THF

-

Add methanol (3.0 eq) at 0°C

-

Stir for 6 hours at room temperature

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance reproducibility:

System Configuration:

Crystallization and Purification

Final purification uses anti-solvent crystallization:

Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Anti-solvent | Hexanes |

| Solvent ratio | 1:3 (v/v) |

| Crystal recovery | 91% |

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Rh-catalyzed | 68 | 98.5 | High |

| Ag-mediated | 55 | 92.0 | Medium |

| Continuous flow | 75 | 99.2 | Industrial |

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Target Compound vs. Sulfonamide Derivatives

- DR-3-165 (): Contains a cycloheptylbenzyl group and a sulfonamide linkage. Unlike the target compound, DR-3-165 has a bulkier hydrophobic substituent (cycloheptyl), which may reduce solubility but enhance binding to hydrophobic enzyme pockets in kinase inhibitors .

- AM-1-116 (): Incorporates a fluoropyridine-sulfonamide moiety. The fluorine atom increases metabolic stability and electronegativity compared to the cyclopropane-methoxycarbonyl group in the target compound .

Target Compound vs. Piperidine-Containing Analogs

- Compound 10d (): Features a hexahydrodimethanobenzoannulene-piperidine scaffold. This complex bicyclic structure introduces significant steric hindrance, contrasting with the simpler cyclopropane ring in the target compound. Such differences impact pharmacokinetic properties like membrane permeability .

Target Compound vs. Halogenated Derivatives

- 4-[(1S,2S)-2-(2-Chloro-4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}phenyl)cyclopropyl]benzoic acid (): Contains multiple chlorine atoms and an isoxazole ring.

Physicochemical Properties

<sup>*</sup>Estimated using fragment-based methods.

<sup>†</sup>Predicted using the cyclopropane’s electron-withdrawing effect and methoxycarbonyl group.

Key Observations :

- The target compound’s smaller size and moderate logP suggest better solubility than bulkier analogs like DR-3-163.

Analytical Data Comparison

NMR Spectroscopy

- Target Compound : Expected ¹H NMR signals include cyclopropane protons (δ ~1.2–1.8 ppm, multiplet) and methoxycarbonyl protons (δ ~3.7–3.9 ppm, singlet). The absence of sulfonamide or fluorine atoms simplifies its spectrum compared to –2 compounds .

- AM-1-117 () : Shows distinct ¹⁹F NMR signals (δ ~−110 ppm) due to fluoropyridine substituents, absent in the target compound .

Mass Spectrometry

- The target compound’s ESI-MS would display a molecular ion peak at m/z 221.07 [M+H]⁺ , contrasting with higher masses for analogs like DR-3-165 (m/z 649.2 [M+H]⁺ ) .

Biological Activity

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid is an organic compound with the molecular formula C12H12O4. It features a cyclopropyl group attached to a benzoic acid moiety, with a methoxycarbonyl substituent on the cyclopropyl ring. This compound has garnered interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications.

The biological activity of this compound is primarily linked to its ability to participate in Suzuki–Miyaura cross-coupling reactions, which are vital for carbon–carbon bond formation in organic synthesis. This mechanism indicates that the compound may interact with various biomolecules, potentially influencing several biochemical pathways related to cellular processes and signaling.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound, particularly in the treatment of conditions such as osteoarthritis and chronic pain. Research indicates that it may inhibit the proliferation of osteoblasts, which are involved in heterotopic ossification—a pathological condition characterized by abnormal bone growth . In animal models, this compound demonstrated significant efficacy in reducing osteogenesis associated with inflammatory conditions.

Case Studies

- Osteogenesis Inhibition : In a study involving collagen-induced arthritis (CIA) models, administration of 10 mg/kg of this compound significantly reduced histological scores for heterotopic bone formation compared to control groups. The results indicated a dose-dependent response, where higher doses correlated with reduced pathological bone growth .

- Comparison with Existing Treatments : The compound was found to be more effective than traditional treatments such as methotrexate and COX-2 inhibitors (e.g., rofecoxib) in controlling pathological ossification. This suggests its potential as a novel therapeutic agent for managing conditions associated with excessive bone formation .

Summary of Biological Activities

This compound can undergo various chemical transformations:

- Oxidation : Converts to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions, leading to various derivatives.

Environmental Influence on Activity

The efficacy and stability of this compound can be affected by environmental factors such as pH, temperature, and the presence of other chemicals. Understanding these interactions is crucial for optimizing its use in biological applications.

Q & A

Q. Q1. What are the primary synthetic routes for 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, and how can stereochemical integrity be maintained?

Synthesis of this compound involves cyclopropane ring formation coupled with functional group modifications. A key approach includes:

- Cyclopropanation : Utilizing transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane moiety while preserving stereochemistry .

- Esterification : Introducing the methoxycarbonyl group via methyl esterification under mild acidic conditions to avoid racemization .

- Carboxylic Acid Formation : Hydrolysis of intermediates using controlled acidic or basic conditions (e.g., HCl/MeOH or NaOH) to yield the final benzoic acid derivative .

Methodological Note : Monitor reaction progress via TLC or HPLC to ensure intermediates retain stereochemical configuration. Use chiral HPLC or X-ray crystallography to confirm enantiopurity .

Q. Q2. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm cyclopropane ring integrity and substituent positions. For example, cyclopropane protons typically appear as distinct multiplets (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C12H12O4; calc. 220.2213) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester and carboxylic acid) confirm functional groups .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers to verify stereochemical purity .

Advanced Research Questions

Q. Q3. How does the stereochemistry of the cyclopropane ring influence biological activity?

The (1S,2R) configuration enhances metabolic stability and target binding. For example:

- Enzyme Inhibition : The trans-configuration optimizes spatial alignment with hydrophobic pockets in viral proteases, as seen in related cyclopropane derivatives .

- Receptor Binding : Stereospecific interactions with G-protein-coupled receptors (GPCRs) improve affinity, reducing off-target effects .

Methodological Note : Compare enantiomers using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from structural analogs or assay conditions. Strategies include:

- Structural Comparison : Differentiate the target compound from analogs like 1-(methoxycarbonyl)cyclopropanecarboxylic acid (lacks benzoic acid moiety) using XRD or computational docking .

- Assay Standardization : Validate activity in multiple cell lines (e.g., HEK293 vs. HepG2) under controlled pH and temperature to isolate compound-specific effects .

Q. Q5. What methodologies are recommended for studying interactions with biological targets?

- SPR/ITC : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS) for enzyme or receptor targets .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding residues .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation, correlating with pharmacokinetic data .

Q. Q6. How does the compound’s stability vary under different experimental conditions?

- Thermal Stability : Decomposition above 150°C (TGA data) necessitates storage at −20°C .

- pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility. Use buffered solutions (pH 6–8) for in vitro assays .

- Light Sensitivity : UV exposure may degrade the cyclopropane ring; store in amber vials .

Comparative Analysis and Optimization

Q. Q7. How does this compound compare to structurally similar compounds?

| Compound | Key Features | Biological Activity |

|---|---|---|

| Target Compound | Benzoic acid + cyclopropane ester | Antiviral, enzyme inhibition |

| 1-(Methoxycarbonyl)cyclopropanecarboxylic acid | Lacks aromatic ring; simpler structure | Lower metabolic stability |

| 2-Aminocyclopropanecarboxylic acid | Amino group instead of ester | Neurotransmitter modulation |

Optimization Strategy : Introduce electron-withdrawing groups (e.g., F, Cl) to the benzoic acid ring to enhance target affinity .

Q. Q8. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., methyl esters) .

- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.